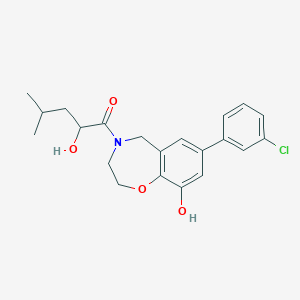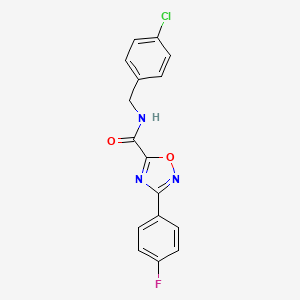![molecular formula C15H14ClIN4O3 B5294475 N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride](/img/structure/B5294475.png)
N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride, also known as INA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. INA is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor, STAT3, and its DNA-binding sites.
Mécanisme D'action
The mechanism of action of N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride involves the inhibition of the protein-protein interaction between STAT3 and its DNA-binding sites. STAT3 is a transcription factor that is activated by various cytokines and growth factors and plays a critical role in cell proliferation, survival, and differentiation. Upon activation, STAT3 translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride inhibits the binding of STAT3 to DNA by binding to the SH2 domain of STAT3, which is essential for its DNA-binding activity.
Biochemical and Physiological Effects
N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In cancer cells, N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride inhibits the activation of STAT3, leading to the downregulation of genes involved in cell proliferation and survival. This results in the inhibition of cell growth and induction of apoptosis. In addition, N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. This leads to the suppression of inflammation and the prevention of tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride has several advantages for lab experiments, including its small size, high potency, and specificity for STAT3. N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. It has been shown to have high potency in inhibiting the activity of STAT3, with IC50 values in the low micromolar range. In addition, N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride is highly specific for STAT3 and does not affect the activity of other transcription factors or signaling pathways. However, N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride, including the development of more potent and selective inhibitors, the investigation of its therapeutic potential in various diseases, and the elucidation of its mechanism of action. One potential direction is the development of N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride derivatives with improved potency and selectivity for STAT3. Another direction is the investigation of the therapeutic potential of N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride in various diseases, such as cancer, inflammation, and autoimmune disorders. Finally, the elucidation of the mechanism of action of N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride at the molecular level will provide insights into the regulation of STAT3 activity and the development of novel therapeutic strategies.
Méthodes De Synthèse
The synthesis of N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride involves a series of chemical reactions, starting with the reaction of 3-iodo-5-nitrobenzaldehyde with 4-aminobenzylamine to form 4-({[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)amine. This intermediate is then reacted with acetic anhydride to form N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide. Finally, the hydrochloride salt of N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride is obtained by reacting N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride with hydrochloric acid.
Applications De Recherche Scientifique
N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Preclinical studies have shown that N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride inhibits the growth and survival of cancer cells by suppressing the activation of STAT3, a transcription factor that plays a critical role in tumorigenesis. N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. In addition, N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride has been found to have immunomodulatory effects by regulating the differentiation and function of immune cells, such as T cells and dendritic cells.
Propriétés
IUPAC Name |
N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN4O3.ClH/c1-9(21)18-12-2-4-13(5-3-12)19-15(17)10-6-11(16)8-14(7-10)20(22)23;/h2-8H,1H3,(H2,17,19)(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTKOYZVIUZPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C(C2=CC(=CC(=C2)I)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5294419.png)
![3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5294429.png)

![1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5294447.png)
![N-(2-methoxyethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294454.png)
![4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B5294456.png)
![6-[(diethylamino)methyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5294461.png)
![ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate](/img/structure/B5294467.png)
![[4-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5294469.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5294482.png)
![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5294489.png)
amine hydrochloride](/img/structure/B5294495.png)